molecular formula C26H20N6O3 B11098055 N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}benzamide

N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}benzamide

Cat. No.: B11098055
M. Wt: 464.5 g/mol
InChI Key: FDJHOPQTBYUPKU-RWPZCVJISA-N
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Description

N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a dihydrophthalazinyl structure

Preparation Methods

The synthesis of N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with hydrazinecarboxamide to form an intermediate hydrazone. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C26H20N6O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C26H20N6O3/c33-24(16-8-2-1-3-9-16)29-23(22-19-11-4-5-12-20(19)25(34)32-30-22)26(35)31-28-15-17-14-27-21-13-7-6-10-18(17)21/h1-15,23,27H,(H,29,33)(H,31,35)(H,32,34)/b28-15+

InChI Key

FDJHOPQTBYUPKU-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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